molecular formula C22H21N3O6 B11465629 N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide

N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B11465629
M. Wt: 423.4 g/mol
InChI Key: CNEQSTVNPQFLPW-UHFFFAOYSA-N
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Description

N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a quinazolinone core, and a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furan is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Trimethoxybenzamide Moiety: The final step involves the coupling of the quinazolinone-furan intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions to form furan-2,3-dione derivatives.

    Reduction: The quinazolinone core can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The trimethoxybenzamide moiety can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Amino or thiol-substituted benzamide derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and bacterial infections.

    Biological Studies: The compound can be used to study the interactions between heterocyclic compounds and biological macromolecules.

    Industrial Applications: It may find use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The furan ring and quinazolinone core are likely involved in binding interactions, while the trimethoxybenzamide moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-benzamide
  • N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide

Uniqueness

N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which may confer additional pharmacological properties and improve the compound’s overall efficacy. The combination of the furan ring, quinazolinone core, and trimethoxybenzamide moiety makes this compound a versatile scaffold for drug development.

Properties

Molecular Formula

C22H21N3O6

Molecular Weight

423.4 g/mol

IUPAC Name

N-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H21N3O6/c1-28-18-9-13(10-19(29-2)20(18)30-3)21(27)25-22-23-11-14-15(24-22)7-12(8-16(14)26)17-5-4-6-31-17/h4-6,9-12H,7-8H2,1-3H3,(H,23,24,25,27)

InChI Key

CNEQSTVNPQFLPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4

Origin of Product

United States

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